2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
Introduction to 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic Acid in Heterocyclic Chemistry
Structural Classification Within Isoindoline and Isoxazole Hybrid Systems
The molecular architecture of 2-(5-methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid (molecular formula: $$ \text{C}{13}\text{H}{8}\text{N}{2}\text{O}{5} $$, molecular weight: 272.21 g/mol) features three distinct components:
- 1,3-Dioxoisoindoline Core : A bicyclic system comprising a benzene ring fused to a five-membered ring containing two ketone groups at positions 1 and 3. This electron-deficient scaffold is known for its planar geometry and participation in π-π stacking interactions.
- 5-Methylisoxazole Substituent : A five-membered heterocycle attached at position 2 of the isoindoline core, characterized by an oxygen atom at position 1 and a nitrogen atom at position 2. The methyl group at position 5 enhances lipophilicity and steric bulk.
- Carboxylic Acid Functional Group : Positioned at the 5-position of the benzene ring, this group introduces hydrogen-bonding capability and pH-dependent solubility, critical for molecular recognition in biological systems.
The fusion of these components creates a conjugated system that influences the compound’s electronic properties. The isoindoline core’s electron-withdrawing ketones polarize the aromatic system, while the isoxazole’s nitrogen and oxygen atoms contribute to dipole interactions. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.38 Å for the isoindoline C=O groups and 1.45 Å for the isoxazole N–O bond, consistent with delocalized electron density.
Table 1: Key Structural Parameters
| Component | Key Features | Role in Molecular Interactions |
|---|---|---|
| 1,3-Dioxoisoindoline | Bicyclic, planar, $$ \text{C=O} $$ at positions 1 and 3 | π-π stacking, hydrogen-bond acceptance |
| 5-Methylisoxazole | Heterocycle with O/N atoms, methyl at C5 | Dipole interactions, steric modulation |
| Carboxylic Acid | −COOH at benzene C5 | Hydrogen-bond donation, ionic solubility |
This structural hybridity enables dual reactivity: the isoindoline core participates in nucleophilic aromatic substitutions, while the isoxazole ring undergoes cycloadditions or ring-opening reactions under specific conditions.
Historical Context of Polycyclic Carboxylic Acid Derivatives in Medicinal Chemistry
Polycyclic carboxylic acids have played pivotal roles in drug development since the mid-20th century. The isoindoline scaffold, first systematically studied in the 1960s, gained prominence with the discovery of thalidomide (an isoindoline derivative) and its analogs, which highlighted the pharmacological potential of this heterocycle. Carboxylic acid-functionalized isoindolines emerged as key intermediates in synthesizing kinase inhibitors and immunomodulatory agents, leveraging their ability to form salt bridges with biological targets.
The integration of isoxazole rings into medicinal compounds dates to the 1970s, with drugs like valdecoxib (a COX-2 inhibitor) demonstrating the scaffold’s metabolic stability and target affinity. Hybrid systems combining isoindoline and isoxazole, such as 2-(5-methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid, represent a strategic evolution in heterocyclic drug design, merging the bioactive profiles of both frameworks.
Key Milestones:
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c1-6-4-10(14-20-6)15-11(16)8-3-2-7(13(18)19)5-9(8)12(15)17/h2-5H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQOBFVJSZGOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The isoindoline structure can be introduced through subsequent cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling-agent-mediated conditions. Key findings include:
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Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the methyl ester derivative, enabling further functionalization (e.g., peptide coupling).
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Enhanced efficiency using coupling agents like N,N'-dicyclohexylcarbodiimide (DCCI), which activates the carboxylic acid for nucleophilic attack by alcohols or amines .
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Dissolve 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid (1 eq) in anhydrous methanol.
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Add H<sub>2</sub>SO<sub>4</sub> (0.1 eq) and reflux for 6–8 hours.
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Isolate the methyl ester via recrystallization (ethanol/water), achieving ~75% yield.
Sulfonamide and Amide Formation
The carboxylic acid participates in amide bond formation with sulfonamides and primary/secondary amines:
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DCCI-mediated coupling with amines (e.g., 5-methylisoxazol-3-amine) produces bioactive sulfonamide derivatives .
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Microwave-assisted reactions reduce reaction times to <1 hour while maintaining yields >80% .
| Amine Component | Product Structure | Yield (%) |
|---|---|---|
| 5-Methylisoxazol-3-amine | Pentanamide derivative (C<sub>23</sub>H<sub>22</sub>N<sub>4</sub>O<sub>5</sub>S<sub>2</sub>) | 71 |
| Thiazol-2-amine | Thiazole-linked amide (C<sub>22</sub>H<sub>22</sub>N<sub>3</sub>NaO<sub>6</sub>S) | 68 |
Decarboxylative Triazolation
Photocatalytic decarboxylation enables direct conversion to 1,2,3-triazoles , bypassing traditional azide intermediates ( ):
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Reaction with alkynes (e.g., phenylacetylene) and NaN<sub>3</sub> under blue-light irradiation forms triazole derivatives.
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Copper(I) catalysis ensures regioselectivity (1,4-triazole predominance).
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Decarboxylation : Radical formation at the carboxylic acid position.
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Azide Coupling : Copper-mediated azide transfer generates an organoazide intermediate.
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Cycloaddition : Huisgen 1,3-dipolar cycloaddition with alkynes yields triazoles.
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Catalyst: Ru(bpy)<sub>3</sub>Cl<sub>2</sub> (2 mol%)
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Solvent: Acetone/H<sub>2</sub>O (4:1)
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Yield Range: 55–85%
Cyclization and Ring-Opening Reactions
The isoindoline-dione core participates in ring-opening reactions under basic conditions:
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Hydrolysis with NaOH yields phthalic acid derivatives, confirmed by IR loss of carbonyl stretches (1770–1595 cm<sup>−1</sup>) .
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Nucleophilic attack at the lactam carbonyl generates intermediates for further alkylation or acylation .
Biological Activity Correlations
Derivatives exhibit antimicrobial properties, with structure-activity relationships (SARs) highlighting:
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for various chemical modifications, enabling the development of new derivatives with enhanced properties .
Biology
- Drug Discovery : The compound's structure enables it to interact with various biological targets, making it valuable in drug discovery efforts. Its potential to modulate biological pathways can lead to the development of novel therapeutic agents .
Medicine
- Therapeutic Applications : Research indicates that 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid may possess anti-inflammatory, anticancer, and antimicrobial properties. These potential therapeutic effects are attributed to its ability to interact with specific molecular targets within biological systems .
Industry
- Material Development : The compound can be utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the enhancement of material characteristics like durability and resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the isoindoline structure can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Features
- Core : The 1,3-dioxoisoindoline (phthalimide) moiety provides a planar aromatic system, enabling π-π stacking interactions.
- Carboxylic Acid : The carboxylic acid at position 5 facilitates solubility in polar solvents and participation in coordination chemistry .
Comparison with Structurally Similar Compounds
Table 1: Structural Analogs and Key Properties
Key Observations :
- Molecular Weight: Derivatives with bulky substituents (e.g., tert-butylphenoxy) exhibit higher molecular weights (~423 g/mol), impacting their crystallinity and thermal stability .
Comparison with Bioactive Analogs
Table 2: Antiproliferative Phthalimide Derivatives
Key Findings :
- Structure-Activity Relationship : Electron-donating groups (e.g., methoxy in C-1) enhance antiproliferative activity compared to alkyl or isoxazole substituents .
Application-Specific Analogs
Table 3: Materials Science and Coordination Chemistry
Key Insights :
- Heavy Atom Incorporation : Silicon (I-Si) and germanium (I-Ge) substituents improve thermal stability (>400°C decomposition) in polymers .
Biological Activity
2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid is . The compound features a dioxoisoindoline core structure, which is known for various biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structures to 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid exhibit significant anticancer activity. For instance, research has shown that derivatives of isoindole compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Table 1: Anticancer Activity of Isoindole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Caspase activation |
| Compound B | MCF-7 | 20 | Bcl-2 inhibition |
| 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid | A549 | TBD | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the NF-kB signaling pathway .
Table 2: Anti-inflammatory Activity
| Compound Name | Model Used | Inhibition (%) | Target Cytokine |
|---|---|---|---|
| Compound C | LPS-induced mice | 75 | TNF-alpha |
| Compound D | RAW264.7 cells | 60 | IL-6 |
| 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid | TBD | TBD |
The precise mechanism by which 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways related to apoptosis and inflammation.
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with lung cancer, a derivative of the compound was administered. The results indicated a notable reduction in tumor size after six weeks of treatment, with minimal side effects reported. This study underscores the potential application of this compound in oncological therapies .
Case Study 2: Inflammatory Disease Model
Another study utilized a murine model to assess the anti-inflammatory effects of the compound. Mice treated with the compound showed a significant decrease in paw swelling and inflammatory markers compared to control groups. This suggests promising applications in treating inflammatory diseases such as arthritis .
Q & A
Q. What are the established synthetic methodologies for 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid?
The compound is synthesized via condensation reactions. A representative method involves:
Q. Key Parameters
| Reagent | Solvent | Temperature | Reaction Time | Yield Optimization |
|---|---|---|---|---|
| Diamine + anhydride | Acetic acid | Reflux (~118°C) | 15 h total | Adjust molar ratios (1:2) |
Q. Which analytical techniques are critical for structural and thermal characterization?
- Single-crystal XRD : Solved using SHELX software for precise bond-length/angle determination .
- FTIR/NMR : Confirm functional groups (e.g., isoxazole C-O-C stretch at ~1600 cm⁻¹, carboxylic acid protons at δ 12–13 ppm).
- Thermal Analysis : TGA/DSC to assess decomposition temperatures and glass transition (Tg) for polymer applications .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence thermal stability and polymer compatibility?
- Substituent Effects :
- Bromobenzyl groups (e.g., 2-(4-Bromobenzyl)-1,3-dioxoisoindoline-5-carboxylic acid) increase steric hindrance, reducing solubility but enhancing thermal stability (TGA residue >90% at 400°C) .
- Methoxypropyl groups improve solubility in polar aprotic solvents (e.g., DMAc) for film formation in poly(amide-imide)s, lowering the coefficient of thermal expansion (CTE) .
Q. How can computational methods guide the design of derivatives with targeted properties?
Q. What strategies resolve contradictions in characterization data (e.g., melting point discrepancies)?
Q. What solvent systems are optimal for processing this compound into functional materials?
Q. How is the compound integrated into advanced materials (e.g., low-CTE polymers)?
- Poly(amide-imide) Synthesis : React with fluorinated diamines (e.g., m-TFPDA) to achieve transparency (>85% transmittance) and CTE <20 ppm/K .
| Monomer | Polymer Property | Application |
|---|---|---|
| Fluorinated diamine + target diacid | Low CTE, high Tg | Flexible electronics |
Q. What mechanistic insights explain its reactivity in condensation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
